ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules .
Preparation Methods
The synthesis of ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, modulating their activity and leading to therapeutic effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Exhibits potent antiviral properties.
9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Shows significant biological activity.
The uniqueness of this compound lies in its specific structural features, such as the combination of the indole core and the piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H30N2O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-4-26-21(25)20-15(2)22(3)19-9-8-17(12-18(19)20)27-14-16(24)13-23-10-6-5-7-11-23/h8-9,12,16,24H,4-7,10-11,13-14H2,1-3H3 |
InChI Key |
APURFTXATHSXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.